
1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves key C–N bond formation (amination) steps that serve to link the piperazine core between the constituent benzo[b]thiophene and other fragments . A novel palladium mediated Buchwald–Hartwig coupling has been used in the synthesis of similar compounds .Molecular Structure Analysis
While specific molecular structure analysis for “1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea” is not available, compounds with similar structures often contain the indole nucleus, which is aromatic in nature and binds with high affinity to multiple receptors .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include various transformations such as oxidations, aminations, halogenations, and C–C-bond-formations . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on urea derivatives often focuses on their synthesis and structural characteristics. For instance, a study by Iriepa and Bellanato (2013) delved into the synthesis of tri-substituted ureas containing an N-methylpiperazine moiety alongside phenyl and N-heterocyclic substituents. Spectroscopic techniques like NMR and IR spectroscopy were employed to analyze these compounds, revealing insights into their conformational behavior and structural properties (Iriepa & Bellanato, 2013).
Biological Activities and Applications
Another significant area of interest is the exploration of biological activities and potential therapeutic applications of urea derivatives:
Antiparkinsonian Activity : Azam et al. (2009) synthesized a series of urea and thiourea derivatives and assessed their antiparkinsonian activities. The study highlighted the neuroprotective properties of these compounds, suggesting their potential in developing treatments for Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).
Anticonvulsant Activity : Thakur et al. (2017) investigated the anticonvulsant activity of synthesized urea/thiourea derivatives. Their findings indicated significant efficacy in protection against convulsions, underscoring the therapeutic potential of these compounds in managing seizure disorders (Thakur, Deshmukh, Jha, & Kumar, 2017).
Antiproliferative Activity : Al-Sanea et al. (2018) conducted a study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. This research identifies specific compounds with significant efficacy against renal cancer and melanoma, highlighting the promise of urea derivatives in cancer treatment (Al-Sanea, Ali Khan, Abdelazem, Lee, Mok, Gamal, Shaker, Afzal, Youssif, & Omar, 2018).
Cytokinin-like Activity : Ricci and Bertoletti (2009) reviewed the cytokinin-like activity of urea derivatives such as forchlorofenuron (CPPU) and thidiazuron (TDZ). Their work emphasizes the role of these compounds in plant morphogenesis, offering valuable tools for agricultural and botanical research (Ricci & Bertoletti, 2009).
Propriétés
IUPAC Name |
1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-17(19-16-7-4-14-23-16)18-8-9-20-10-12-21(13-11-20)15-5-2-1-3-6-15/h1-7,14H,8-13H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOWVVZEINHJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2479426.png)
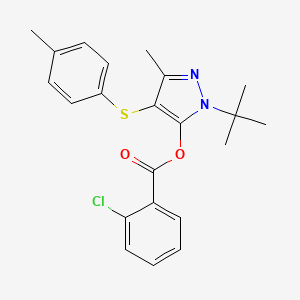


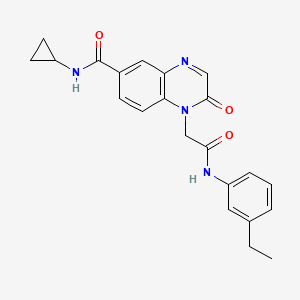
![4-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479438.png)
![N~6~-(4-ethoxyphenyl)-N~6~-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2479439.png)
![1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2479440.png)
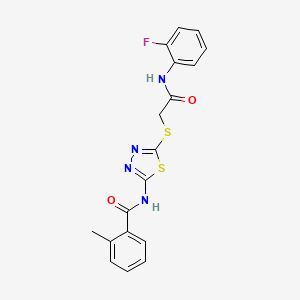

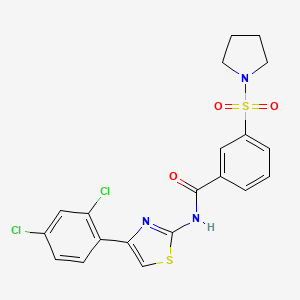
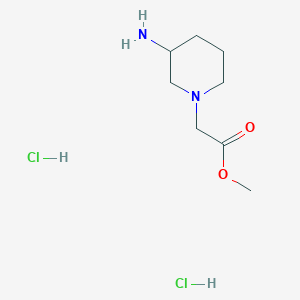
![Methyl 4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate](/img/structure/B2479446.png)
![1-(4-Methoxyphenyl)-4-[4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2479447.png)